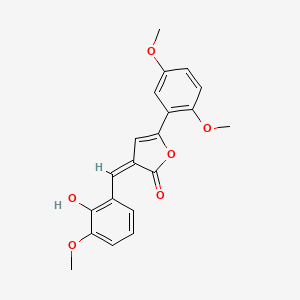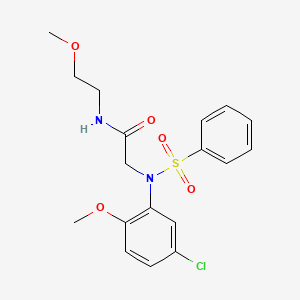
(2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a conjugated system with a double bond (2E) and multiple methoxy groups, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and 3-methoxypropylamine.
Formation of Intermediate: The aldehyde group of 3,4,5-trimethoxybenzaldehyde reacts with 3-methoxypropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Amidation: The amine reacts with acryloyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle the exothermic nature of the reactions.
Purification steps: Such as recrystallization or chromatography to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond can be reduced to form the corresponding saturated amide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding saturated amide.
Substitution: Formation of new compounds with different functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its amide structure.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism by which (2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exerts its effects can involve:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, potentially affecting processes like signal transduction or metabolic regulation.
類似化合物との比較
Similar Compounds
(2E)-N-(3-methoxypropyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide: Lacks one methoxy group compared to the target compound.
(2E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamine: Contains an amine group instead of an amide group.
Uniqueness
Methoxy Groups: The presence of multiple methoxy groups can influence the compound’s solubility, reactivity, and biological activity.
Conjugated System: The double bond in the (2E) configuration can affect the compound’s electronic properties and interactions with other molecules.
特性
IUPAC Name |
(E)-N-(3-methoxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-19-9-5-8-17-15(18)7-6-12-10-13(20-2)16(22-4)14(11-12)21-3/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSZATJVUGYKAG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[1-(4-isobutylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4978398.png)

![N-(3,4-dimethoxyphenyl)-1-[2-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B4978414.png)
![4-chloro-N-[(4-methyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B4978421.png)
![3-[methyl(propyl)sulfamoyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4978438.png)
![2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclopropanecarboxylate](/img/structure/B4978446.png)
![ethyl 4-(5-{[(4Z)-1-(3-chloro-4-methylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B4978447.png)
![N-(3'-methoxy-4-biphenylyl)-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4978458.png)
![ethyl 4-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-piperazinecarboxylate](/img/structure/B4978485.png)
![methyl (5Z)-1-(4-bromophenyl)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4978491.png)
![3-CHLORO-6-FLUORO-N-[(PYRIDIN-4-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4978500.png)
![2-[2-(4-methoxyphenyl)ethoxysulfanyl]-1H-benzimidazole](/img/structure/B4978504.png)

![methyl 1-{[1-(3-methylbenzyl)-4-piperidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4978510.png)
